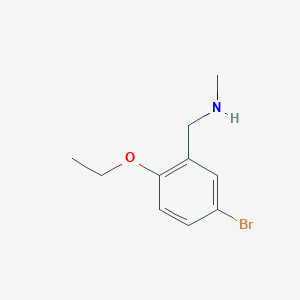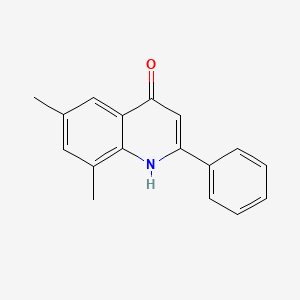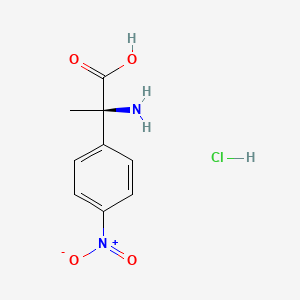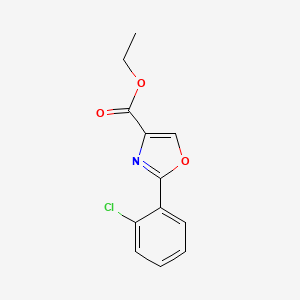![molecular formula C15H11NO3 B11866437 Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)- CAS No. 143858-52-0](/img/structure/B11866437.png)
Benzo[g]quinoline-5,10-dione, 4-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core fused with a benzoquinone moiety and a methoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzaldehyde with a suitable methoxymethylating agent, followed by cyclization and oxidation steps to form the quinoline core and the benzoquinone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, hydroquinones, and other functionalized quinolines .
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials .
Mecanismo De Acción
The mechanism of action of 4-(methoxymethyl)benzo[g]quinoline-5,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes involved in oxidative stress, leading to the generation of reactive oxygen species and subsequent cell death .
Comparación Con Compuestos Similares
Similar Compounds
Benz[g]isoquinoline-5,10-dione: Similar structure but lacks the methoxymethyl group.
9,10-Anthraquinone: Contains a similar quinone moiety but with a different core structure.
1,4-Naphthoquinone: Another quinone derivative with a simpler structure
Uniqueness
4-(Methoxymethyl)benzo[g]quinoline-5,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
143858-52-0 |
|---|---|
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
4-(methoxymethyl)benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C15H11NO3/c1-19-8-9-6-7-16-13-12(9)14(17)10-4-2-3-5-11(10)15(13)18/h2-7H,8H2,1H3 |
Clave InChI |
OYYKIVFSFKGRFQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)


![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)





![1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11866448.png)

